molecular formula C17H17ClN2O2 B1673072 3-chloro-N-[2-oxo-2-[[(1S)-1-phenylethyl]amino]ethyl]benzamide CAS No. 1802326-66-4

3-chloro-N-[2-oxo-2-[[(1S)-1-phenylethyl]amino]ethyl]benzamide

Cat. No. B1673072
M. Wt: 316.8 g/mol
InChI Key: MWDVCHRYCKXEBY-LBPRGKRZSA-N
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Description

Unfortunately, I couldn’t find a detailed description of the compound “3-chloro-N-[2-oxo-2-[[(1S)-1-phenylethyl]amino]ethyl]benzamide”.



Synthesis Analysis

I couldn’t find any specific information on the synthesis of this compound.



Molecular Structure Analysis

There is no specific information available on the molecular structure of “3-chloro-N-[2-oxo-2-[[(1S)-1-phenylethyl]amino]ethyl]benzamide”.



Chemical Reactions Analysis

No specific chemical reactions involving “3-chloro-N-[2-oxo-2-[[(1S)-1-phenylethyl]amino]ethyl]benzamide” were found.



Physical And Chemical Properties Analysis

The physical and chemical properties of “3-chloro-N-[2-oxo-2-[[(1S)-1-phenylethyl]amino]ethyl]benzamide” are not available in the sources I searched.


Scientific Research Applications

GPR139 Receptor Agonist

One notable application of 3-chloro-N-[2-oxo-2-[[(1S)-1-phenylethyl]amino]ethyl]benzamide is its identification as a potent and selective agonist for the GPR139 receptor. In a study by Dvorak et al. (2015), this compound, denoted as (S)-3-chloro-N-(2-oxo-2-((1-phenylethyl)amino)ethyl)benzamide 7c, demonstrated an EC50 value of 16 nM, indicating strong agonistic activity. It also showed the ability to cross the blood-brain barrier and possessed favorable drug-like properties for oral dosing in rats, suggesting its potential for therapeutic applications targeting the GPR139 receptor (Dvorak et al., 2015).

Synthetic Chemistry

In synthetic chemistry, the versatility of 3-chloro-N-[2-oxo-2-[[(1S)-1-phenylethyl]amino]ethyl]benzamide and related compounds has been illustrated through various synthetic routes and reactions. For instance, Murai et al. (2005) discussed the synthesis of N-thioacyl 1,3-amino alcohols through the ring-opening of oxiranes, showcasing the compound's role in generating stereochemically defined molecules and intermediates for further chemical transformations (Murai et al., 2005).

Pharmacological Agents

Research has also explored the use of benzamide derivatives, including structures related to 3-chloro-N-[2-oxo-2-[[(1S)-1-phenylethyl]amino]ethyl]benzamide, in the development of new pharmacological agents. Wolf et al. (2004) synthesized benzamide derivatives conjugated with alkylating cytostatics, aiming for targeted drug delivery in melanoma cells. These compounds demonstrated higher toxicity against melanoma and SK-MEL-28 cells compared to their parent molecules, underlining their potential for enhanced efficacy in melanoma therapy (Wolf et al., 2004).

Safety And Hazards

There is no specific information available on the safety and hazards of “3-chloro-N-[2-oxo-2-[[(1S)-1-phenylethyl]amino]ethyl]benzamide”.


Future Directions

No specific future directions or applications for “3-chloro-N-[2-oxo-2-[[(1S)-1-phenylethyl]amino]ethyl]benzamide” were found.


properties

IUPAC Name

3-chloro-N-[2-oxo-2-[[(1S)-1-phenylethyl]amino]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c1-12(13-6-3-2-4-7-13)20-16(21)11-19-17(22)14-8-5-9-15(18)10-14/h2-10,12H,11H2,1H3,(H,19,22)(H,20,21)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWDVCHRYCKXEBY-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CNC(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)CNC(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[2-oxo-2-[[(1S)-1-phenylethyl]amino]ethyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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